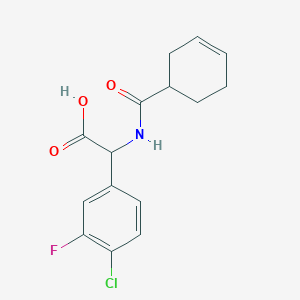![molecular formula C17H17NO4S B6664022 2-[[2-(Cyclobutylcarbamoyl)phenyl]sulfanylmethyl]furan-3-carboxylic acid](/img/structure/B6664022.png)
2-[[2-(Cyclobutylcarbamoyl)phenyl]sulfanylmethyl]furan-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-(Cyclobutylcarbamoyl)phenyl]sulfanylmethyl]furan-3-carboxylic acid is an organic compound that features a furan ring substituted with a carboxylic acid group and a phenyl ring bearing a cyclobutylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(Cyclobutylcarbamoyl)phenyl]sulfanylmethyl]furan-3-carboxylic acid typically involves multiple steps:
Formation of the Phenyl Sulfide Intermediate: The initial step involves the reaction of 2-bromophenyl isothiocyanate with cyclobutylamine to form 2-(cyclobutylcarbamoyl)phenyl isothiocyanate.
Sulfide Formation: This intermediate is then reacted with a thiol compound, such as thiophenol, under basic conditions to form the corresponding phenyl sulfide.
Furan Ring Formation: The phenyl sulfide is then subjected to a cyclization reaction with a furan derivative, such as 3-bromofuran-2-carboxylic acid, under palladium-catalyzed coupling conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(Cyclobutylcarbamoyl)phenyl]sulfanylmethyl]furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-[[2-(Cyclobutylcarbamoyl)phenyl]sulfanylmethyl]furan-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-[[2-(Cyclobutylcarbamoyl)phenyl]sulfanylmethyl]furan-3-carboxylic acid exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups present, affecting its behavior in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-[[2-(Cyclopropylcarbamoyl)phenyl]sulfanylmethyl]furan-3-carboxylic acid: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
2-[[2-(Cyclohexylcarbamoyl)phenyl]sulfanylmethyl]furan-3-carboxylic acid: Contains a cyclohexyl group, which may affect its steric and electronic properties.
Uniqueness
2-[[2-(Cyclobutylcarbamoyl)phenyl]sulfanylmethyl]furan-3-carboxylic acid is unique due to the presence of the cyclobutyl group, which introduces strain and affects the compound’s reactivity and interaction with biological targets. This structural feature can lead to distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-[[2-(cyclobutylcarbamoyl)phenyl]sulfanylmethyl]furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-16(18-11-4-3-5-11)13-6-1-2-7-15(13)23-10-14-12(17(20)21)8-9-22-14/h1-2,6-9,11H,3-5,10H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRVGKCOKQVRMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CC=CC=C2SCC3=C(C=CO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[(1,5-Dimethylpyrazole-3-carbonyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6663940.png)
![2-(4-Chloro-3-fluorophenyl)-2-[2-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]acetic acid](/img/structure/B6663948.png)
![2-(4-Chloro-3-fluorophenyl)-2-[(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]acetic acid](/img/structure/B6663966.png)
![2-(4-Chloro-3-fluorophenyl)-2-[[1-(dimethylcarbamoyl)piperidine-4-carbonyl]amino]acetic acid](/img/structure/B6663973.png)
![2-(4-Chloro-3-fluorophenyl)-2-[(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]acetic acid](/img/structure/B6663974.png)

![2-(4-Chloro-3-fluorophenyl)-2-[(1,1-dioxothiolane-3-carbonyl)amino]acetic acid](/img/structure/B6663983.png)
![6-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B6663990.png)
![3-[1-[4-[2,2-Difluoroethyl(methyl)carbamoyl]phenyl]-3,5-dimethylpyrazol-4-yl]propanoic acid](/img/structure/B6664010.png)
![2-[2-Ethoxy-4-[methyl(oxan-2-ylmethyl)carbamoyl]phenoxy]acetic acid](/img/structure/B6664016.png)
![6-[[2-(4-Methoxyphenyl)-2-methylpropyl]carbamoyl]pyridine-2-carboxylic acid](/img/structure/B6664023.png)
![4-[(1-Methylsulfonylpiperidin-4-yl)methylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B6664025.png)
![4-[[2-(4-Methoxyphenyl)-2-methylpropyl]carbamoyl]benzoic acid](/img/structure/B6664043.png)
![6-[3-(3-Methylbutoxy)pyrrolidine-1-carbonyl]pyridine-2-carboxylic acid](/img/structure/B6664046.png)
